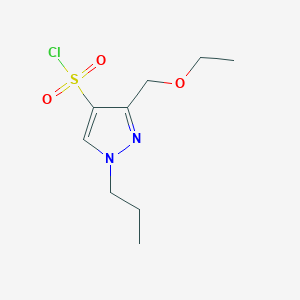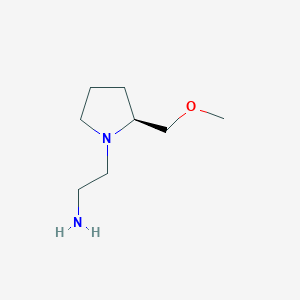
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate (QNS) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a fluorescent probe that is commonly used to detect the presence of metal ions, particularly zinc ions, in biological samples. QNS has also been investigated for its potential as a therapeutic agent for several diseases, including cancer and Alzheimer's disease. In
Applications De Recherche Scientifique
Pharmacokinetic Studies
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate, as part of the quinolone family, is under investigation for its pharmacokinetics in various settings. Studies involving moxifloxacin, a novel 8-methoxy-quinolone antibacterial drug, have explored the influence of impaired renal function on its plasma and urinary pharmacokinetics. These studies aim to understand how renal dysfunction impacts the drug's absorption, distribution, metabolism, and excretion, providing insights into dosage adjustments necessary for patients with varying degrees of kidney function (Stass et al., 2002).
Neurological Research
This compound and its derivatives have been implicated in neurological research, particularly in studies related to excitotoxic compounds like quinolinic acid (QUIN). QUIN is a neurotoxin associated with neurodegenerative disorders such as Huntington's disease (HD) and has been a subject of interest in understanding the biochemical pathways underlying these conditions. Research measuring the activity of QUIN phosphoribosyltransferase (QPRT) in human and rat brains has provided insights into potential therapeutic targets for managing HD and the effects of neurotoxic compounds on the brain (Foster et al., 1985).
Environmental Health and Safety
The broader family of quinolones, including quinolin-8-yl derivatives, has been examined for their presence in environmental samples and potential health impacts. Studies on the exposure to endocrine-disrupting chemicals, of which quinolones can be a part, focus on understanding how these compounds affect human health, particularly in relation to reproductive health and disease. The presence of these compounds in blood plasma and their association with health outcomes necessitate ongoing monitoring and research to evaluate exposure risks and formulate public health policies (Caserta et al., 2013).
Mécanisme D'action
Target of Action
Quinoline and its derivatives are known to have a wide range of biological activities and are used in medicinal chemistry . They are often used as scaffolds in drug discovery .
Mode of Action
The exact mode of action can vary depending on the specific quinoline compound and its functional groups. Some quinoline-based drugs work by intercalating DNA, inhibiting enzymes, or interacting with cell receptors .
Biochemical Pathways
Again, this can vary widely. Some quinoline drugs affect pathways related to DNA synthesis and repair, while others might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinoline compounds can vary based on their chemical structure. Some are well-absorbed and widely distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The cellular and molecular effects of quinoline compounds can include inhibition of cell growth, induction of cell death, modulation of immune response, and many others, depending on the specific compound and its targets .
Action Environment
The efficacy and stability of quinoline compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. Some quinoline compounds are stable under a wide range of conditions, while others might be sensitive to light, heat, or certain chemical reactions .
Propriétés
IUPAC Name |
quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-2-25-18-12-13-20(17-10-4-3-9-16(17)18)27(23,24)26-19-11-5-7-15-8-6-14-22-21(15)19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNWZRZSRXPNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)



![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

